An In-depth Technical Guide to (2-Furylmethyl)(1H-indol-6-ylmethyl)amine: Synthesis, Properties, and Potential as a Novel Anticancer Agent
An In-depth Technical Guide to (2-Furylmethyl)(1H-indol-6-ylmethyl)amine: Synthesis, Properties, and Potential as a Novel Anticancer Agent
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its versatile structure allows for diverse functionalization, leading to compounds that can interact with a multitude of biological targets.[3] Similarly, the furan moiety is a prevalent heterocyclic ring in bioactive molecules, known to confer a range of pharmacological properties.[4] The strategic combination of these two privileged scaffolds in a single molecular entity, such as in (2-Furylmethyl)(1H-indol-6-ylmethyl)amine, presents a compelling opportunity for the discovery of novel therapeutic agents. This guide provides a comprehensive technical overview of (2-Furylmethyl)(1H-indol-6-ylmethyl)amine, detailing its chemical structure, physicochemical properties, a proposed synthetic route, and its potential as an anticancer agent, with a focus on its putative mechanism of action targeting mitochondrial function.
Chemical Structure and Physicochemical Properties
(2-Furylmethyl)(1H-indol-6-ylmethyl)amine possesses a unique molecular architecture, characterized by a secondary amine linking a furan ring via a methyl group to the 6-position of an indole nucleus through another methyl group.
Table 1: Physicochemical Properties of (2-Furylmethyl)(1H-indol-6-ylmethyl)amine
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O | [5] |
| Molecular Weight | 226.28 g/mol | [5] |
| Appearance | Predicted: Pale yellow to brown solid/oil | Inferred from related compounds |
| Melting Point | Not available (predicted to be a low-melting solid or oil) | [6] |
| Boiling Point | Not available (predicted to be >300 °C at atmospheric pressure) | [6] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane; sparingly soluble in water. | [6] |
| pKa (of the amine) | Predicted: 6.5 - 7.5 | [7][8] |
Synthesis of (2-Furylmethyl)(1H-indol-6-ylmethyl)amine
A robust and efficient method for the synthesis of (2-Furylmethyl)(1H-indol-6-ylmethyl)amine is via a one-pot reductive amination of indole-6-carboxaldehyde with furfurylamine. This method is widely used for the preparation of secondary amines from aldehydes and primary amines due to its high selectivity and mild reaction conditions.[9][10] Sodium triacetoxyborohydride (STAB) is a particularly suitable reducing agent for this transformation as it selectively reduces the intermediate iminium ion in the presence of the starting aldehyde.[11]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (2-Furylmethyl)(1H-indol-6-ylmethyl)amine.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of indole-6-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added furfurylamine (1.1 eq).
-
Imine Formation: A catalytic amount of glacial acetic acid (0.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes. The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure (2-Furylmethyl)(1H-indol-6-ylmethyl)amine.
Spectroscopic Characterization (Predicted)
The structural elucidation of (2-Furylmethyl)(1H-indol-6-ylmethyl)amine can be confirmed through various spectroscopic techniques. The following are predicted data based on the analysis of the starting materials and known chemical shift values.
Table 2: Predicted Spectroscopic Data for (2-Furylmethyl)(1H-indol-6-ylmethyl)amine
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~8.1 (br s, 1H, NH-indole), ~7.6 (s, 1H, H-7 indole), ~7.5 (d, 1H, H-4 indole), ~7.3 (d, 1H, H-5 indole), ~7.2 (m, 1H, H-2 indole), ~7.4 (m, 1H, H-5 furan), ~6.5 (t, 1H, H-3 indole), ~6.3 (m, 1H, H-4 furan), ~6.2 (m, 1H, H-3 furan), ~3.8 (s, 2H, CH₂-indole), ~3.7 (s, 2H, CH₂-furan), ~2.0 (br s, 1H, NH-amine). |
| ¹³C NMR | δ (ppm): ~154 (C-2 furan), ~142 (C-5 furan), ~136 (C-7a indole), ~128 (C-3a indole), ~125 (C-6 indole), ~122 (C-2 indole), ~120 (C-4 indole), ~119 (C-5 indole), ~110 (C-4 furan), ~107 (C-3 furan), ~102 (C-7 indole), ~100 (C-3 indole), ~53 (CH₂-indole), ~46 (CH₂-furan). |
| IR (Infrared) | ν (cm⁻¹): ~3400 (N-H stretch, indole), ~3300 (N-H stretch, secondary amine), ~3100-3000 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1600, 1450 (C=C stretch, aromatic). |
| Mass Spec (MS) | m/z: 226.11 [M]⁺, with significant fragments corresponding to the loss of the furfuryl group and the indolyl-6-methyl group. |
Potential Biological Activity and Mechanism of Action
Recent studies on N-(1H-indol-6-ylmethyl)benzenesulfonamide and related analogs have highlighted their potential as inhibitors of mitochondrial ATP production in pancreatic cancer cells.[12][13] This suggests that the indole-6-ylmethylamine scaffold can be a valuable pharmacophore for targeting cancer cell metabolism. Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[14][15] A growing body of evidence points towards the mitochondria as a key target for indole-based anticancer agents.[16][17]
Proposed Mechanism of Action: Targeting Mitochondrial Function
It is hypothesized that (2-Furylmethyl)(1H-indol-6-ylmethyl)amine may exert its anticancer effects by disrupting mitochondrial function, leading to a cascade of events culminating in apoptosis.
Caption: Proposed mechanism of action for the anticancer activity of the title compound.
This proposed mechanism involves the inhibition of the electron transport chain, leading to a decrease in mitochondrial membrane potential, a subsequent increase in reactive oxygen species (ROS) production, and a reduction in ATP synthesis. These events trigger the activation of caspases, ultimately leading to programmed cell death (apoptosis). The lipophilic nature of the compound would facilitate its accumulation within the mitochondria.
Conclusion and Future Directions
(2-Furylmethyl)(1H-indol-6-ylmethyl)amine is a novel chemical entity with significant potential as a scaffold for the development of new anticancer therapeutics. Its synthesis is readily achievable through established synthetic methodologies. Based on the biological activity of structurally related compounds, it is a promising candidate for investigation as a modulator of mitochondrial function in cancer cells. Future research should focus on the definitive synthesis and characterization of this compound, followed by in-depth biological evaluation against a panel of cancer cell lines to determine its IC₅₀ values and elucidate its precise mechanism of action. Further structure-activity relationship (SAR) studies, involving modifications of both the indole and furan rings, could lead to the identification of even more potent and selective anticancer agents.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ayedi, M. A., Le Bigot, Y., Ammar, H., & Nélieu, S. (2012). Simple, novel synthesis of furfurylamine from furfural by one-pot reductive amination in water using zinc metal. Journal de la Société Chimique de Tunisie, 14, 109-116.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
- De, A., & De, A. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences, 8(1), 1-21.
- Emerson, W. S. (1948).
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21(5), 755-778.
- Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.
- Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2013). Indole-A Versatile Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 13(12), 1737–1753.
- Patil, S. A., Patil, S. A., Patil, R., & Keri, R. S. (2019). Indole derivatives: a versatile scaffold in modern drug discovery. Future Medicinal Chemistry, 11(13), 1627–1650.
- Salvi, M., & D'Mello, S. R. (2004). The role of mitochondria in neurodegeneration. Journal of Neuroscience Research, 77(6), 779–790.
- Soti, F., & Papp, T. (2020). Furan: A Promising Scaffold for Biological Activity. Acta Pharmaceutica Hungarica, 90(1), 5-18.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Tetrahedron, 67(38), 7195–7210.
- Wallace, D. C. (2005). A mitochondrial paradigm of metabolic and degenerative diseases, aging, and cancer: a dawn for evolutionary medicine. Annual Review of Genetics, 39, 359–407.
- Brandeburg, Z. C., Gililland, K. G., Petcoff, P. S., Dunn, C. E., Sheaff, R. J., & Lamar, A. A. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. Published online ahead of print.
- Lamar, A. A., et al. (2024). Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. ChemMedChem, 20(1), e202400536.
- Shiri, M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3508–3549.
-
SpectraBase. (n.d.). Furfurylamine. Retrieved from [Link]
- Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138.
-
Human Metabolome Database. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]
- Roche, O. (2006). Predicting and tuning physicochemical properties in lead optimization: amine basicities. Expert Opinion on Drug Discovery, 1(4), 335-352.
- Boelsterli, U. A. (2007). Mechanistic toxicology: the molecular basis of how chemicals disrupt biological targets. CRC press.
- Bussy, C., & Ali, A. M. (2015). Indole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 15(9), 747-764.
- Zhang, D., & Li, J. (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 25(22), 5397.
- Singh, P., & Kumar, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets, 22(11), 1279-1296.
- Chen, J., & Chen, J. (2023). The Effects and Mechanisms of Indole Derivatives in Improving Doxorubicin-Induced Cardiomyopathy. Cardiovascular Toxicology, 23(4), 283-294.
- Wenceslau, C. F., et al. (2021). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Frontiers in Cardiovascular Medicine, 8, 721899.
- Saini, M. S., et al. (2021). Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. Future Medicinal Chemistry, 13(16), 1465-1488.
- Arnott, G., & Brice, H. (2014). Predicting and tuning physicochemical properties in lead optimization: amine basicities. Future medicinal chemistry, 6(12), 1365-1385.
- Manallack, D. T. (2008). The pKa distribution of drugs: application to drug discovery. Perspectives in medicinal chemistry, 2, PMC2667787.
-
PubChem. (n.d.). Furfurylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115 Handouts. Retrieved from [Link]
- Brandeburg, Z. C., et al. (2024). Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)
- Dings, P. J. M., et al. (2022). Medicinal Chemistry Targeting Mitochondria: From New Vehicles and Pharmacophore Groups to Old Drugs with Mitochondrial Activity. Molecules, 27(19), 6548.
- Brandeburg, Z. C., et al. (2025). Synthesis of (1H-Indol-6-yl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. karger.com [karger.com]
- 6. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting and tuning physicochemical properties in lead optimization: amine basicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
